molecular formula C16H14N2O2S B5777135 4-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}benzoic acid

4-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}benzoic acid

Cat. No.: B5777135
M. Wt: 298.4 g/mol
InChI Key: OEEKWSIWANIIHO-UHFFFAOYSA-N
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Description

4-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a pyridine ring via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}benzoic acid typically involves multiple steps. One common approach starts with the preparation of the pyridine derivative, 3-cyano-4,6-dimethylpyridine. This intermediate is then reacted with a thiol compound to introduce the sulfanyl group. The final step involves coupling this intermediate with a benzoic acid derivative under specific reaction conditions, such as the use of a coupling agent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl and nitrile groups can play a crucial role in binding to these targets, influencing the compound’s efficacy and selectivity .

Comparison with Similar Compounds

Similar Compounds

    4-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}benzoic acid: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a benzoic acid moiety and a pyridine ring linked by a sulfanyl bridge makes it a versatile compound for various applications .

Properties

IUPAC Name

4-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-10-7-11(2)18-15(14(10)8-17)21-9-12-3-5-13(6-4-12)16(19)20/h3-7H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEKWSIWANIIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644806
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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